

6-Methyl-2-vinylpyridine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-Methyl-2-vinylpyridine	
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An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of **6-Methyl-2-vinylpyridine** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **6-Methyl-2-vinylpyridine**, a pyridine derivative with significant potential in polymer chemistry and drug discovery. This document outlines its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and explores its promising application as a covalent inhibitor in targeted cancer therapy.

Core Chemical and Physical Data

Quantitative data for **6-Methyl-2-vinylpyridine** is summarized in the table below for easy reference.

Property	Value	
CAS Number	1122-70-9[1]	
Molecular Formula	C ₈ H ₉ N	
Molecular Weight	119.16 g/mol	
Synonyms	2-Ethenyl-6-methylpyridine, 2-Methyl-6- vinylpyridine	



Synthesis of 6-Methyl-2-vinylpyridine

A documented method for the synthesis of **6-Methyl-2-vinylpyridine** involves the reaction of 2,6-dimethylpyridine (2,6-lutidine) with formaldehyde over a modified zeolite catalyst.[2] This process facilitates the vinylation of one of the methyl groups.

Experimental Protocol: Vapor-Phase Catalytic Synthesis

This protocol is based on the general procedure described for the synthesis of 2-methyl-6-vinylpyridine and 2,6-divinylpyridine from 2,6-dimethylpyridine and formaldehyde.[2]

Materials:

- 2,6-Dimethylpyridine (2,6-Lutidine)
- Formaldehyde (37% solution in water)
- Cs-ZSM-5 catalyst (SiO₂/Al₂O₃ molar ratio of 30, Cs loading of 3 wt%)
- Pyrex reactor (20 mm inner diameter, 30-40 cm length)
- Nitrogen gas (for inert atmosphere)

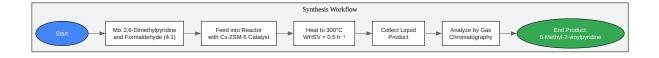
Procedure:

- The Cs-ZSM-5 catalyst is packed into the Pyrex reactor.
- The catalytic zone of the reactor is heated to 300°C under a flow of nitrogen gas.
- A mixture of 2,6-dimethylpyridine and formaldehyde, with a molar ratio of 4:1, is prepared.
- The reactant mixture is fed from the top of the reactor at a controlled weight hourly space velocity (WHSV) of 0.5 h⁻¹.
- The reaction is allowed to proceed for a designated period (e.g., 6 hours).
- The liquid products are collected at the reactor outlet and analyzed by gas chromatography to determine the conversion of 2,6-dimethylpyridine and the selectivity for **6-Methyl-2-vinylpyridine**.



Expected Outcome:

After a 6-hour reaction time, a conversion of 37.1% for 2,6-dimethylpyridine can be expected, with a selectivity of 74.8% for 2-methyl-6-vinylpyridine in the liquid product.[2]



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Caption: Experimental workflow for the synthesis of **6-Methyl-2-vinylpyridine**.

Application in Drug Development: Covalent EGFR Inhibition

Recent advancements in the design of targeted covalent inhibitors have highlighted the potential of the vinylpyridine moiety as a "warhead" for reacting with specific cysteine residues in protein targets.[3] One of the most significant applications of this approach is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4]

While research has not specifically focused on **6-Methyl-2-vinylpyridine**, studies on analogous vinylpyridine-containing quinazoline derivatives have demonstrated potent and selective covalent inhibition of EGFR by targeting Cysteine 797 (Cys797) in the ATP-binding site.[3] The vinyl group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue, leading to irreversible inhibition of the kinase.

The table below summarizes the structure-activity relationship of a series of vinylpyridine-based EGFR inhibitors, demonstrating how modifications to the vinyl group can tune the reactivity and potency.



Compound	R¹	R²	EGFR IC50 (nM)	Cellular IC₅₀ (nM)	Glutathione t ₁ / ₂ (min)
6	Н	Н	1.8	13	22
7	Н	СН₃	1.1	114	>1000
12	Н	CH ₂ N(CH ₃) ₂	0.4	44	404

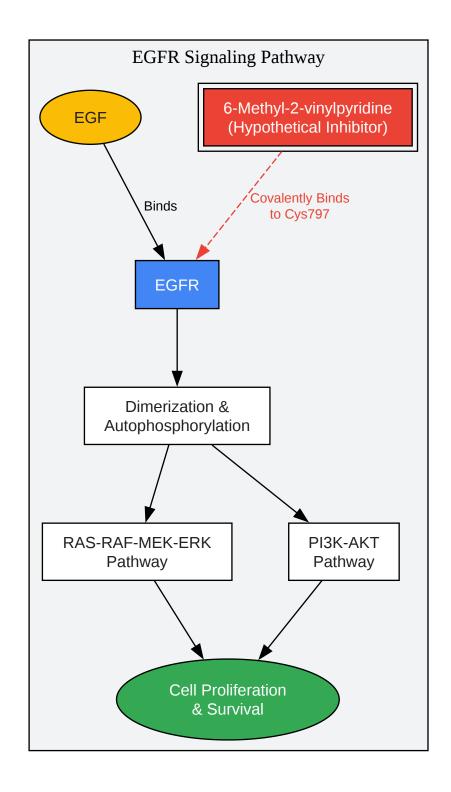
Data adapted from a study on vinylpyridine as a tunable covalent warhead targeting C797 in EGFR.[3]

This data suggests that the electronic and steric properties of substituents on the vinyl group of a vinylpyridine scaffold can significantly modulate its reactivity and biological activity. The methyl group in **6-Methyl-2-vinylpyridine** could similarly influence its potential as a covalent inhibitor.

EGFR Signaling Pathway and Covalent Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Covalent inhibitors that irreversibly block EGFR signaling can offer a durable therapeutic effect.



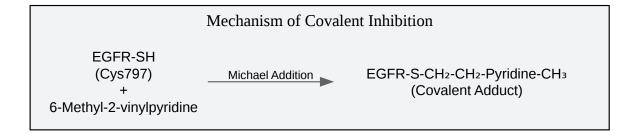


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Caption: Simplified EGFR signaling pathway and the site of covalent inhibition.

The vinylpyridine moiety can act as a Michael acceptor, enabling a nucleophilic attack from the thiol group of a cysteine residue. In the context of EGFR inhibition, this would involve Cys797.





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Caption: The Michael addition reaction between EGFR and a vinylpyridine inhibitor.

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